1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- is a useful research compound. Its molecular formula is C10H12N4OS and its molecular weight is 236.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
1H-1,2,4-Triazole derivatives, including 4-amino-3-((4-methylphenoxy)methyl)- derivatives, are synthesized and characterized for their structural and chemical properties. The synthesis involves the creation of biologically active derivatives with potential applications in various fields. The characterization of these compounds includes single crystal and powder X-ray diffraction, highlighting their crystalline structures and intermolecular interactions. These studies provide a foundation for understanding the chemical behavior and potential applications of these derivatives in material science and pharmaceuticals (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Biological Activities
Some derivatives have been investigated for their biological activities. For instance, the synthesis and biological activity of 4,5-dihydro-1,2,4-triazole-5-thione Schiff base derivatives were explored, showing good fungicidal activities. This suggests the potential of these derivatives for use in developing new fungicides and antimicrobial agents, contributing to the field of agricultural chemistry and pharmacology (Xiao-hong Sun, Bai, Liu, Chen, Jia, & Zeng, 2009).
Material Science and Corrosion Inhibition
1H-1,2,4-Triazole derivatives are also studied for their applications in material science, particularly in corrosion inhibition. A study on 4-amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated its superior inhibition efficiency against the corrosion of mild steel. These findings are significant for the development of new corrosion inhibitors, which are crucial for extending the life of metals in corrosive environments (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It is known that 1,2,4-triazoles interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
It is known that 1,2,4-triazoles are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various types of diseases .
Result of Action
It is known that 1,2,4-triazoles have been used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
Properties
IUPAC Name |
4-amino-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-7-2-4-8(5-3-7)15-6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKIXHOOIHRORL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NNC(=S)N2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150546 |
Source
|
Record name | 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113766-05-5 |
Source
|
Record name | 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113766055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.